Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate
Description
Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a bromine atom at position 4, a fluorine atom at position 6, and a methyl ester group at position 2. This compound is of significant interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents, which influence reactivity and biological activity. Its synthesis typically involves halogenation and esterification steps, leveraging methodologies such as Suzuki-Miyaura cross-coupling for further functionalization .
Properties
IUPAC Name |
methyl 4-bromo-6-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO2S/c1-14-10(13)9-4-6-7(11)2-5(12)3-8(6)15-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVXQMFBXUOGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate typically involves the bromination and fluorination of benzo[b]thiophene derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the thiophene ring . The reaction conditions often involve the use of solvents like chlorobenzene and catalysts such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF) .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced synthesis techniques and equipment to maintain consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Pharmaceutical Development
Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate serves as a critical intermediate in the synthesis of potential therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases, including cancer and infectious diseases. The presence of bromine and fluorine substituents is known to influence the pharmacokinetics and pharmacodynamics of drugs, potentially increasing their efficacy and selectivity .
Anticancer Research
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that halogenated benzo[b]thiophenes can inhibit tumor growth by inducing apoptosis in cancer cells. The specific interactions of this compound with biological targets are under investigation to elucidate its mechanism of action .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Compounds within this class have demonstrated activity against a range of bacterial and fungal pathogens. The effectiveness is often attributed to the electron-withdrawing nature of halogen substituents, which enhances the compound's ability to disrupt microbial cell functions .
Material Science
This compound also finds applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic applications where stable and efficient charge transport is required .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human lung cancer cell lines using the sulforhodamine B assay. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The tube dilution method was used to determine minimum inhibitory concentrations (MIC), revealing effective concentrations comparable to established antibiotics .
Data Summary Table
| Application | Methodology | Findings |
|---|---|---|
| Anticancer Activity | Sulforhodamine B assay | Significant cytotoxicity against lung cancer cells |
| Antimicrobial Testing | Tube dilution method | Effective against various microbial strains |
| Material Science | Organic semiconductor development | Suitable for OLED applications |
Mechanism of Action
The mechanism of action of methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The table below compares substituent patterns and key properties of methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate with analogs:
*Similarity scores based on structural and functional group resemblance ().
Key Observations:
- Electron-Withdrawing Effects: Bromine (Br) and fluorine (F) at positions 4 and 6 enhance the electron-deficient nature of the aromatic system, making the compound more reactive in cross-coupling reactions compared to non-halogenated analogs like methyl benzo[b]thiophene-2-carboxylate .
- Steric Considerations: The 4-bromo-6-fluoro substitution pattern minimizes steric hindrance compared to bulkier groups (e.g., methyl or amino), facilitating regioselective reactions.
- Biological Activity : Fluorine’s electronegativity improves metabolic stability and binding affinity in drug candidates, as seen in plant growth regulators like methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate .
Halogenation Strategies
- Target Compound : Bromination and fluorination likely require sequential electrophilic substitution or directed ortho-metalation, given the challenge of introducing halogens at adjacent positions on the aromatic ring.
- Analog Synthesis : Methyl 4-bromobenzo[b]thiophene-2-carboxylate (CAS 360575-29-7) is synthesized via direct bromination, while methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS 104795-85-9) employs chlorination agents like SOCl₂ .
Cross-Coupling Reactivity
- The bromine atom in the target compound enables Suzuki-Miyaura reactions with boronic acids, a feature shared with methyl 4-bromobenzo[b]thiophene-2-carboxylate .
- Fluorine’s presence may slightly deactivate the ring compared to chlorine, affecting reaction rates in nucleophilic aromatic substitution .
Physicochemical Properties
- Solubility : The methyl ester group enhances solubility in organic solvents, while halogen substituents reduce aqueous solubility.
- Stability : Fluorine’s strong C-F bond increases thermal and oxidative stability compared to chlorine-substituted analogs .
Biological Activity
Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and related fields due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₈BrFNO₂S
- Molecular Weight : Approximately 289.12 g/mol
- Structural Features : The compound contains a benzo[b]thiophene core with bromine and fluorine substituents, which may enhance its biological activity through various mechanisms.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms (bromine and fluorine) can influence the compound's binding affinity and selectivity:
- Halogen Bonding : Bromine can enhance hydrophobic interactions, while fluorine can improve metabolic stability and lipophilicity.
- Hydrogen Bonding : The carboxylate group may participate in hydrogen bonding, stabilizing interactions with target proteins .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of thiophene have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth:
- Cell Growth Inhibition : Compounds structurally related to this compound have demonstrated IC50 values in the nanomolar range against certain cancer cell lines .
Anti-inflammatory Effects
Thiophene derivatives have also been explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory markers | |
| Enzyme Inhibition | Targeting specific enzymes |
Case Study: Anticancer Screening
A recent study screened several thiophene derivatives for their anticancer activity. This compound was included in this screening, showing significant inhibition against KARPAS422 cell growth with an IC50 value comparable to established anticancer agents .
Comparative Analysis
The compound's biological activity has been compared with other thiophene-based drugs. Notably, compounds with similar halogenation patterns tend to exhibit enhanced pharmacokinetic profiles, suggesting that this compound may possess superior bioavailability and efficacy compared to non-halogenated analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : A common approach involves cyclocondensation of substituted benzaldehydes with ethyl thioglycolate. For halogenated derivatives like this compound, 4-bromo-6-fluoro-2-chlorobenzaldehyde may react with methyl thioglycolate in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (e.g., K₂CO₃). Microwave-assisted synthesis can enhance efficiency by reducing reaction time and avoiding metal catalysts .
- Key Variables : Solvent polarity, base strength, and temperature critically affect regioselectivity and yield. For example, DMF at 60°C with K₂CO₃ yields 70–85% for analogous compounds .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Look for distinct shifts from the benzo[b]thiophene core (e.g., thiophene protons at δ 7.2–7.8 ppm) and substituents (e.g., Br and F cause deshielding). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and C-Br/C-F vibrations (650–500 cm⁻¹) .
- Mass Spectrometry : Expect molecular ion peaks matching the molecular weight (e.g., m/z ≈ 289 for C₁₀H₇BrFO₂S) and fragmentation patterns indicative of Br/F loss .
Q. How do the bromine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The electron-withdrawing Br (para) and F (meta) groups activate the thiophene ring for electrophilic attacks but direct nucleophilic substitutions to specific positions. For example, Br at C4 enhances reactivity at C5 via resonance effects, while F at C6 stabilizes intermediates through inductive effects. Use Suzuki-Miyaura coupling or SNAr reactions to functionalize the bromine site selectively .
Advanced Research Questions
Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELX programs address them?
- Methodology : Small-molecule crystallography using SHELXL/SHELXT is ideal for refining high-resolution data. Challenges include handling twinned crystals or disordered halogen atoms. SHELXL’s robust least-squares refinement and TWIN/BASF commands can model twinning, while PART instructions resolve disorder. For example, a recent study resolved Br/F positional disorder with R-factor convergence < 0.05 .
Q. How can computational modeling predict the compound’s electronic properties and guide drug-discovery applications?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). The electron-deficient thiophene core (HOMO ≈ -6.2 eV) suggests potential as a kinase inhibitor scaffold. Molecular docking (AutoDock Vina) into protein targets (e.g., EGFR) can validate binding modes .
Q. What strategies improve regioselectivity in cross-coupling reactions involving the bromine substituent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
